(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-16-6-1-14(2-7-16)3-10-19(25)22-17-8-4-15(5-9-17)18-13-24-11-12-26-20(24)23-18/h1-10,13H,11-12H2,(H,22,25)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPYKQLFTDNVQG-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 475.5 g/mol
- CAS Number : 1251565-50-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. It has been shown to exhibit:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : It demonstrates activity against various bacterial strains and parasites, potentially through the inhibition of essential metabolic pathways.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on recent studies:
Case Studies
-
Anticancer Efficacy :
A study evaluated the compound's effect on several cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with IC50 values below 10 µM, suggesting its potential as an anticancer agent. -
Antimicrobial Activity :
In vitro tests demonstrated that this compound exhibited notable antibacterial effects against Staphylococcus aureus, with an IC50 of 15 µg/mL. This highlights its potential utility in treating bacterial infections. -
Antiparasitic Properties :
The compound was tested against Leishmania panamensis, showing effective inhibition of intracellular amastigotes at concentrations as low as 12.5 µM. This positions it as a candidate for further development in antiparasitic therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 2,3-dihydroimidazo[2,1-b]thiazole core and 4-fluorophenyl acrylamide side chain. Below is a comparative analysis with key analogs:
Key Observations
Compared to thiophene-based analogs (), the imidazo[2,1-b]thiazole core offers greater rigidity, improving target selectivity .
Fluorophenyl Substituent: The 4-fluorophenyl group in the target compound and Compound 3 () enhances lipophilicity and bioavailability compared to non-fluorinated analogs .
Acrylamide vs. Hydrazide/Carboxamide :
- The acrylamide group in the target compound enables stronger hydrogen bonding with kinase ATP-binding pockets compared to hydrazide (Compound 3) or carboxamide (Compound 6) groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
